

Introduction: The Significance of Nitroaryl Disulfides

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Nitro-p-tolyl disulfide

CAS No.: 35350-31-3

Cat. No.: B1596488

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Aryl disulfides are a class of organosulfur compounds characterized by a covalent disulfide bond (-S-S-) linking two aryl groups. This functional group is not merely a structural linker; it is a redox-active moiety that plays a critical role in biochemistry and medicinal chemistry. The disulfide bond is central to the structural integrity of numerous proteins and peptides.[1][2] In drug design, the reversible nature of the disulfide bond under physiological conditions makes it an attractive tool for creating prodrugs that release an active thiol-containing agent in specific biological environments.[3]

The introduction of a nitro group onto the aromatic ring, as seen in **2-Nitro-p-tolyl disulfide**, profoundly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group can activate the disulfide bond towards nucleophilic attack, a property that can be exploited in various chemical and biological applications.[3] This guide will explore the unique characteristics of **2-Nitro-p-tolyl disulfide**, providing the in-depth knowledge required for its effective synthesis, analysis, and utilization in a research and development setting.

Core Physicochemical and Structural Properties

2-Nitro-p-tolyl disulfide is a symmetrical molecule featuring two 4-methyl-2-nitrophenyl groups linked by a disulfide bridge. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	35350-31-3	[4][5][6]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₄ S ₂	[6][7][8]
Molecular Weight	336.39 g/mol	[6][7][8]
IUPAC Name	1,1'-Disulfanediylobis(4-methyl-2-nitrobenzene)	[6]
Synonyms	Bis(4-methyl-2-nitrophenyl) disulfide; 4,4'-Dimethyl-2,2'-dinitro-diphenyldisulfide	[8]
Melting Point	73.5-74 °C	[8]
Appearance	Powder/Crystalline Solid	[9] (by analogy)
Predicted Density	1.44 ± 0.1 g/cm ³	[8]
Predicted Boiling Point	480.6 ± 45.0 °C	[8]

The key structural features—the disulfide bond, the p-tolyl framework, and the ortho-nitro substituents—dictate the molecule's stereoelectronics. The nitro groups are positioned ortho to the disulfide linkage, creating steric hindrance that influences the dihedral angle of the C-S-S-C bond. Electronically, these groups withdraw electron density from the aromatic ring, making the sulfur atoms more electrophilic and thus more susceptible to cleavage by nucleophiles like thiols.

Caption: Chemical Structure of **2-Nitro-p-tolyl disulfide** (C₁₄H₁₂N₂O₄S₂).

Synthesis and Mechanistic Insights

The synthesis of **2-Nitro-p-tolyl disulfide** can be achieved through several routes. A common and reliable method involves the reaction of a corresponding thiol precursor or a halo-

nitroaromatic compound with a sulfur source.[4] The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrotoluene

This protocol is based on a well-established nucleophilic aromatic substitution followed by disulfide bond formation.[4]

Step 1: Preparation of the Sulfide Reagent

- In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$) in a suitable solvent such as butanone or carbon disulfide.

Step 2: Nucleophilic Substitution

- To the stirred sulfide solution, add 4-Chloro-3-nitrotoluene.
- Heat the reaction mixture to a moderate temperature (e.g., 40°C) and maintain for several hours (e.g., 5 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

Causality: The sulfide ion (S^{2-}) or hydrosulfide ion (SH^-) acts as a potent nucleophile, attacking the carbon atom bearing the chlorine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards this nucleophilic attack, particularly at the ortho and para positions, thus facilitating the displacement of the chloride leaving group.

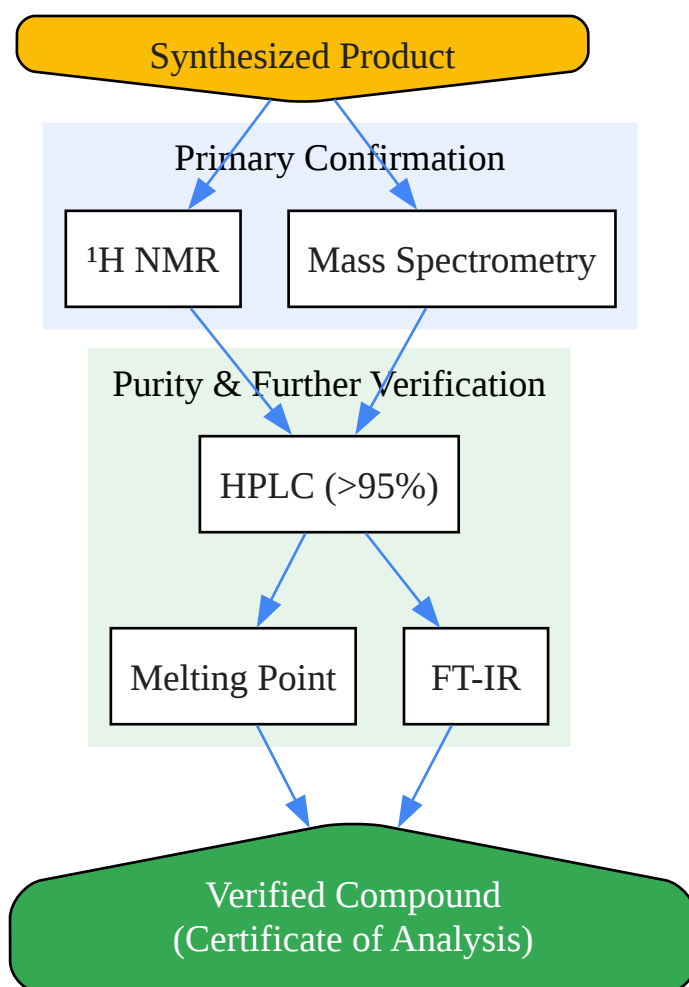
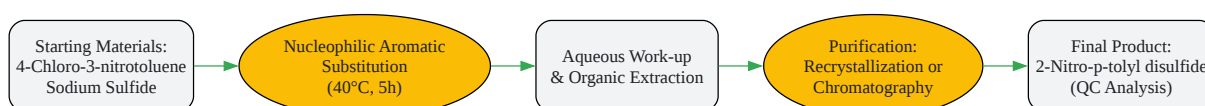
Step 3: Work-up and Isolation

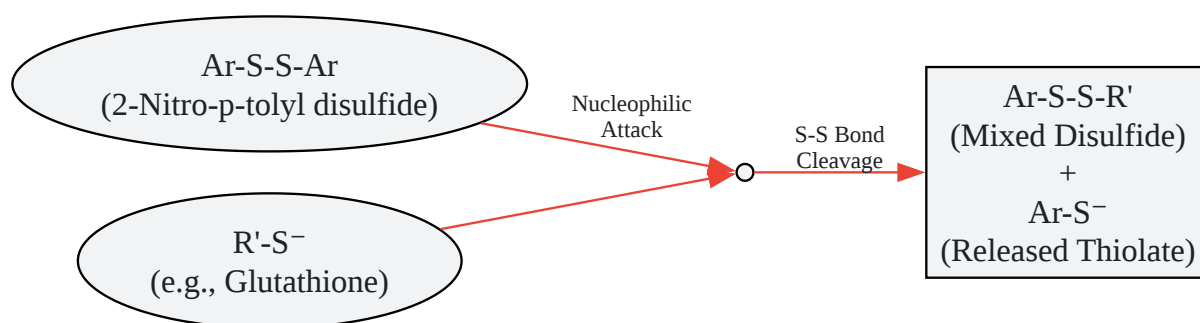
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.

Step 4: Purification

- The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol, to yield pure **2-Nitro-p-tolyl disulfide**.

Self-Validation: The purity of the final product must be confirmed by the analytical methods described in the next section (NMR, MS, HPLC) and by measuring its melting point, which should be sharp and consistent with the literature value.[8]





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